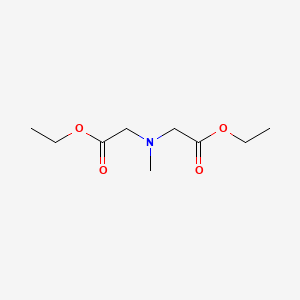

DIETHYL N-METHYLIMINODIACETATE

Description

The exact mass of the compound Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6318. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-methylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-4-13-8(11)6-10(3)7-9(12)14-5-2/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKKLRIGMTZMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202464 | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-66-8 | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-N-methylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N-(2-ETHOXY-2-OXOETHYL)-N-METHYLGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YYB3A4Y5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diethyl N-methyliminodiacetate via Eschweiler-Clarke Methylation

Abstract

This technical guide provides an in-depth examination of the synthesis of Diethyl N-methyliminodiacetate from its secondary amine precursor, Diethyl iminodiacetate. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the theoretical underpinnings and practical execution of the N-methylation process. The primary focus is on the Eschweiler-Clarke reaction, a classic and highly efficient method for this transformation. We will explore the reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The guide emphasizes the causality behind experimental choices, ensuring that the protocol is not merely a set of instructions but a self-validating system grounded in robust chemical principles.

Introduction: The Significance of N-Substituted Iminodiacetates

Diethyl iminodiacetate and its N-methylated derivative are pivotal intermediates in synthetic organic chemistry. Diethyl iminodiacetate is a versatile building block used in the production of more complex molecules, including chelating agents, pharmaceutical ingredients, and ion exchange resins.[1][2] Its structure, featuring a secondary amine and two ethyl ester groups, makes it an ideal substrate for further functionalization.[3]

The N-methylation to form this compound enhances its utility, particularly in the synthesis of specialized ligands and as a component in organoboron chemistry, analogous to the well-known N-methyliminodiacetic acid (MIDA) boronates.[4][5] The resulting tertiary amine is a common structural motif in many biologically active compounds, offering altered pharmacokinetic properties compared to its secondary amine precursor.[6] This guide focuses on the most reliable and scalable method for this specific N-methylation: the Eschweiler-Clarke reaction.

The Synthetic Strategy: Why the Eschweiler-Clarke Reaction?

The conversion of a secondary amine to a tertiary amine can be approached through several synthetic routes. Standard alkylation with methylating agents like methyl iodide is a common method.[7] However, this approach is often plagued by a significant side reaction: over-alkylation, leading to the formation of quaternary ammonium salts. These salts can be difficult to separate from the desired tertiary amine, complicating purification and reducing the overall yield.

The Eschweiler-Clarke reaction elegantly circumvents this issue. It is a reductive amination process that uses an excess of formaldehyde and formic acid to exhaustively methylate primary or secondary amines.[8][9] Crucially, the reaction mechanism makes the formation of a quaternary ammonium salt impossible, as a tertiary amine cannot form the necessary iminium ion intermediate for a further reaction step.[8][10] This inherent selectivity, combined with the use of inexpensive and readily available reagents, makes it the superior choice for this synthesis.[11]

Reaction Mechanism

The reaction proceeds through a well-established, irreversible pathway driven by the formation of carbon dioxide gas.[8]

-

Iminium Ion Formation: The nucleophilic secondary amine of diethyl iminodiacetate attacks the electrophilic carbon of formaldehyde. This is followed by dehydration to form a reactive tertiary iminium ion intermediate.

-

Hydride Transfer: Formic acid serves as the reducing agent, delivering a hydride ion to the electrophilic iminium carbon.

-

Product Formation & Irreversibility: The hydride transfer reduces the iminium ion to the desired tertiary amine product, this compound. In the process, formic acid decomposes into carbon dioxide, which effervesces from the reaction mixture, driving the equilibrium towards the product.[8]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of iminodiacetic acid and similar secondary amines.[10][11] It is designed for robustness and high yield.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |

| Diethyl iminodiacetate | 189.21 | 6290-05-7 | Starting material, should be >98% pure. |

| Formalin solution | 30.03 (as HCHO) | 50-00-0 | ~37% aqueous solution. |

| Formic acid | 46.03 | 64-18-6 | >98% purity. Corrosive. |

| Diethyl ether | 74.12 | 60-29-7 | Anhydrous, for extraction. |

| Saturated NaCl solution (Brine) | N/A | N/A | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |

Equipment

-

Three-necked round-bottomed flask (500 mL)

-

Reflux condenser

-

Dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add Diethyl iminodiacetate (47.3 g, 0.25 mol, 1.0 equiv). To this, add formalin solution (30.4 mL, ~0.375 mol, 1.5 equiv).

-

Rationale: Using an excess of formaldehyde ensures the complete conversion of the secondary amine to the iminium ion intermediate.[8]

-

-

Initial Heating: Begin stirring the mixture and heat it to a gentle reflux (~90-100 °C) using a heating mantle.

-

Addition of Formic Acid: Once the mixture is refluxing, add formic acid (37.8 mL, ~0.50 mol, 2.0 equiv) dropwise via the dropping funnel over a period of 30-40 minutes.

-

Rationale: The reaction is exothermic and produces CO₂ gas. A slow, controlled addition prevents a dangerous buildup of pressure and temperature.[11] The excess formic acid ensures complete reduction of the iminium intermediate.

-

-

Reaction Completion: After the addition is complete, maintain the reflux with vigorous stirring for an additional 2 hours to ensure the reaction proceeds to completion. The mixture should become a clear, homogeneous solution.

-

Workup - Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the solution to a 1 L separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Rationale: The organic product, this compound, is more soluble in diethyl ether than in the aqueous reaction medium. Multiple extractions ensure maximum recovery.[12]

-

-

Washing: Combine the organic extracts and wash them with saturated sodium chloride (brine) solution (1 x 100 mL).

-

Rationale: Washing with brine helps to remove the bulk of the remaining water and any water-soluble impurities from the organic phase.[11]

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry. Filter off the drying agent.

-

Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator to remove the diethyl ether.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.[12][13]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Data Summary and Product Characterization

Stoichiometry Table

| Reagent | Molar Mass | Equivalents | Moles | Quantity |

| Diethyl iminodiacetate | 189.21 g/mol | 1.0 | 0.25 | 47.3 g |

| Formaldehyde (37%) | 30.03 g/mol | 1.5 | 0.375 | 30.4 mL |

| Formic Acid (>98%) | 46.03 g/mol | 2.0 | 0.50 | 37.8 mL |

Product Profile

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₉H₁₇NO₄ |

| Molar Mass | 203.24 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Expected Yield | >85% |

| Purity (Post-distillation) | >98% |

Self-Validation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful completion of the synthesis.

Conclusion

The synthesis of this compound from Diethyl iminodiacetate is most effectively and selectively achieved using the Eschweiler-Clarke reaction. This method's key advantages—the prevention of quaternary salt formation, the use of economical reagents, and its operational simplicity—make it an authoritative and trustworthy protocol for both academic research and industrial applications. By understanding the causality behind each procedural step, from the controlled addition of formic acid to the final purification by distillation, researchers can confidently and safely execute this synthesis, achieving high yields of a high-purity product ready for subsequent applications.

References

- 1. Diethyl iminodiacetate | 6290-05-7 [amp.chemicalbook.com]

- 2. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS 6290-05-7: Diethyl iminodiacetate | CymitQuimica [cymitquimica.com]

- 4. N-Methyliminodiacetic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]

- 13. SU509581A1 - Method for the preparation of iminodiacetic acid esters - Google Patents [patents.google.com]

N-methylation of diethyl iminodiacetate experimental protocol

An In-depth Technical Guide to the N-Methylation of Diethyl Iminodiacetate

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the N-methylation of diethyl iminodiacetate, a key transformation for synthesizing valuable chelating agents and intermediates in pharmaceutical and materials science. We move beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the robust and scalable Eschweiler-Clarke reaction. This document is designed for researchers and drug development professionals, offering field-proven insights into experimental design, execution, and validation to ensure reliable and reproducible outcomes. The causality behind procedural choices is explained, and the protocol is presented as a self-validating system, complete with characterization benchmarks.

Introduction: The Significance of N-Alkylated Iminodiacetates

N-substituted iminodiacetic acid esters are foundational building blocks in organic synthesis. The introduction of an N-methyl group to diethyl iminodiacetate yields diethyl N-methyliminodiacetate, a versatile tertiary amine. This transformation is critical for modifying the compound's properties, such as its basicity, nucleophilicity, and chelating ability. The resulting molecule is a precursor to N-methyliminodiacetic acid (MIDA), a ligand extensively used to create stable, crystalline boronate esters that facilitate controlled cross-coupling reactions.[1][2]

While several methods exist for the N-methylation of secondary amines, including direct alkylation with methyl halides or reductive amination with alternative reducing agents, the Eschweiler-Clarke reaction stands out for its operational simplicity, high yields, and, most importantly, its inherent mechanism that prevents over-alkylation to form quaternary ammonium salts.[3][4] This guide will focus principally on this classic, reliable transformation.

Core Principles: The Eschweiler-Clarke Reaction Mechanism

The Eschweiler-Clarke reaction is a specialized form of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[5][6] Its elegance lies in a one-pot procedure that is driven to completion by the irreversible loss of carbon dioxide.[3]

The mechanism proceeds through two key stages:

-

Iminium Ion Formation: The secondary amine (diethyl iminodiacetate) performs a nucleophilic attack on formaldehyde. The acidic environment, provided by formic acid, facilitates the dehydration of the resulting hemiaminal intermediate to form a highly electrophilic N,N-disubstituted iminium ion.[4][7]

-

Hydride Reduction: Formic acid then delivers a hydride ion to the iminium ion's electrophilic carbon. This reduction step is irreversible, as the process generates the thermodynamically stable carbon dioxide molecule, driving the equilibrium towards the methylated product.[3][8]

Because a tertiary amine cannot form another iminium ion with formaldehyde under these conditions, the reaction cleanly stops after a single methylation, a critical advantage over other alkylation methods.[3]

Caption: Mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified stoichiometry and conditions, followed by the prescribed workup and purification, should yield a product matching the characterization data provided.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| Diethyl iminodiacetate | ≥98% | Sigma-Aldrich | 6290-05-7 | Store under nitrogen. Can be a liquid or low-melting solid.[9] |

| Formaldehyde solution | 37 wt. % in H₂O | Fisher Scientific | 50-00-0 | Contains methanol as a stabilizer. |

| Formic acid | ≥98% | Acros Organics | 64-18-6 | Corrosive. Handle in a fume hood. |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR | 144-55-8 | Used as a saturated aqueous solution. |

| Ethyl acetate (EtOAc) | ACS Grade | EMD Millipore | 141-78-6 | For extraction. |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich | 7487-88-9 | For drying the organic phase. |

| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 | Optional, for trituration/crystallization. |

Experimental Workflow Diagram

Caption: Overall experimental workflow for N-methylation.

Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Formic acid is corrosive, and formaldehyde is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add diethyl iminodiacetate (18.9 g, 100 mmol, 1.0 equiv).

-

Add formaldehyde (12.2 mL of 37% aqueous solution, ~150 mmol, 1.5 equiv) to the flask. Stir the mixture. A mild exotherm may be observed.

-

-

Reaction Execution:

-

Heat the stirred mixture to 80-90°C using an oil bath.

-

Slowly add formic acid (5.7 mL, ~150 mmol, 1.5 equiv) dropwise via the dropping funnel over 30 minutes. Vigorous evolution of carbon dioxide gas will be observed.[10] The rate of addition should be controlled to maintain a steady effervescence without excessive foaming.

-

After the addition is complete, maintain the reaction mixture at reflux (approx. 100°C) for 2-4 hours, or until the evolution of CO₂ has ceased.[4]

-

Causality Check: The cessation of gas evolution is a reliable indicator that the reductive step is complete. Progress can also be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase and staining with potassium permanganate. The product will have a higher Rf value than the starting material.

-

-

Workup and Isolation:

-

Remove the oil bath and allow the reaction mixture to cool to room temperature.

-

Carefully pour the acidic mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (200 mL). Add the reaction mixture slowly to control the effervescence from the neutralization of excess formic acid.

-

Continue adding NaHCO₃ solution until the aqueous phase is basic (pH > 8), as confirmed with pH paper.

-

Transfer the mixture to a 500 mL separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).[11]

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a pale yellow oil. High purity this compound can be obtained by vacuum distillation.[11]

-

Expected Yield: 85-95%.

-

Product Characterization: A Self-Validating System

The identity and purity of the synthesized this compound (C₉H₁₇NO₄, M.W. 203.24 g/mol ) should be confirmed by spectroscopic analysis.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.18 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 3.55 (s, 4H, -N(CH₂CO₂Et)₂), 2.45 (s, 3H, N-CH₃), 1.25 (t, J = 7.1 Hz, 6H, -OCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 171.5 (C=O), 60.5 (-OCH₂CH₃), 57.0 (-N(CH₂CO₂Et)₂), 42.5 (N-CH₃), 14.2 (-OCH₂CH₃). (Predicted based on similar structures[12][13]) |

| Mass Spec. (EI) | m/z (%): 203 (M⁺), 130 ([M-CO₂Et]⁺), 102 ([M-CH₂CO₂Et]⁺). |

Overview of Alternative Methylation Strategies

While the Eschweiler-Clarke reaction is highly effective, other methods can be employed, each with distinct advantages and disadvantages.

-

Reductive Amination with Borohydride Reagents: Formaldehyde can be used with milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[14][15] These reactions often proceed at room temperature but require stoichiometric, non-gaseous reagents that must be removed during workup. NaBH₃CN is toxic and generates cyanide waste.[15]

-

Direct Alkylation with Methyl Iodide: This classic Sₙ2 reaction involves treating the amine with methyl iodide, typically in the presence of a non-nucleophilic base like potassium carbonate.[16] While straightforward, this method is difficult to control. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to rapid over-alkylation and the formation of a quaternary ammonium salt as a significant byproduct.[17]

Conclusion

The N-methylation of diethyl iminodiacetate via the Eschweiler-Clarke reaction offers a superior combination of efficiency, operational simplicity, and selectivity. The protocol detailed in this guide is robust and scalable, providing a reliable pathway to high-purity this compound. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently execute this transformation and validate its success through standard analytical techniques, ensuring the quality of this critical synthetic intermediate for downstream applications.

References

- 1. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. name-reaction.com [name-reaction.com]

- 9. CAS 6290-05-7: Diethyl iminodiacetate | CymitQuimica [cymitquimica.com]

- 10. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 11. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]

- 12. N-Methyliminodiacetic acid(4408-64-4) 13C NMR spectrum [chemicalbook.com]

- 13. N,N-DIETHYLMETHYLAMINE(616-39-7) 13C NMR [m.chemicalbook.com]

- 14. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. quora.com [quora.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Diethyl N-methyliminodiacetate

Prepared by: Gemini, Senior Application Scientist

This compound, also known as N-methyliminodiacetic acid diethyl ester, is a tertiary amine bearing two ethyl ester functionalities. While its parent acid, N-methyliminodiacetic acid (MIDA), has gained significant attention as a robust protecting group for boronic acids in iterative cross-coupling reactions, the diethyl ester derivative serves as a crucial, lipophilic building block for the synthesis of more complex ligands, pharmaceutical intermediates, and functionalized materials.[1] Its structure combines the chelating potential of the iminodiacetate backbone with the synthetic versatility of ester groups, making it a compound of considerable interest to researchers in organic synthesis and drug development.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for its effective utilization in a research setting.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for any chemical reagent. This compound is classified as a tertiary aminodiester. While extensive experimental data for this specific compound is not widely published, its core properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Source/Comment |

| IUPAC Name | diethyl 2,2'-(methylazanediyl)diacetate | --- |

| Synonyms | N-methyliminodiacetic acid diethyl ester | --- |

| CAS Number | 20889-32-3 (or 5412-66-8) | Note: CAS registry can be ambiguous; cross-reference with structure.[2][3] |

| Molecular Formula | C₉H₁₇NO₄ | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | Predicted based on analogs like Diethyl iminodiacetate.[4] |

| Boiling Point | ~220-230 °C | Estimated. Based on similar structures. |

| Density | ~1.04 g/mL at 25 °C | Estimated. Based on similar structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Ethanol). Limited solubility in water. | Inferred from structure. |

Spectroscopic Characterization: A Predictive Analysis

For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. In the absence of published spectra, a predictive analysis based on fundamental principles of spectroscopy provides a powerful tool for characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to be clean and highly informative, showing four distinct signals.

-

~4.1-4.2 ppm (quartet, 4H): This signal corresponds to the four methylene protons (-O-CH₂ -CH₃) of the two ethyl ester groups. The signal is split into a quartet by the adjacent methyl protons.

-

~3.5 ppm (singlet, 4H): These are the four methylene protons adjacent to the nitrogen atom (-N-CH₂ -COO-). As they are chemically equivalent and have no adjacent protons, this signal will appear as a sharp singlet.

-

~2.4 ppm (singlet, 3H): This singlet represents the three protons of the N-methyl group (CH₃ -N-). Its upfield shift relative to the other methylene protons is characteristic of a methyl group on a nitrogen atom.

-

~1.2-1.3 ppm (triplet, 6H): This signal corresponds to the six terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl esters. It is split into a triplet by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides complementary information, with five distinct peaks expected:

-

~171 ppm: Carbonyl carbon of the ester groups (C =O).

-

~61 ppm: Methylene carbon of the ethyl ester attached to oxygen (-O-C H₂-CH₃).

-

~56 ppm: Methylene carbon adjacent to the nitrogen atom (-N-C H₂-COO-).

-

~42 ppm: N-methyl carbon (C H₃-N-).

-

~14 ppm: Terminal methyl carbon of the ethyl ester (-O-CH₂-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The most prominent absorption bands are expected at:

-

~1740 cm⁻¹ (strong, sharp): This intense peak is characteristic of the C=O (ester) stretching vibration. Its position and sharpness are a reliable indicator of the ester functionality.

-

~2980-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups.

-

~1180 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Synthesis and Purification: An Established Protocol

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent acid, N-methyliminodiacetic acid (MIDA), which is commercially available or can be synthesized in high yield.[5] The causality behind this choice is its efficiency, use of inexpensive reagents, and straightforward workup.

Experimental Protocol: Fischer Esterification of N-Methyliminodiacetic Acid

This protocol is designed as a self-validating system. Successful synthesis will result in a product whose spectroscopic data match the predictions in Section 2.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyliminodiacetic acid (MIDA) (14.7 g, 100 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (150 mL). Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (11.0 mL, 150 mmol) dropwise with stirring. Causality: Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the ester product.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approximately 80 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting MIDA is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.

-

Workup and Extraction: Dissolve the oily residue in ethyl acetate (100 mL). Carefully transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Trustworthiness Check: During the bicarbonate wash, effervescence indicates the neutralization of acid. The washing should continue until no more gas evolves.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Caption: Workflow for the Synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from its dual functionality. The ester groups can be hydrolyzed to reveal the chelating diacid or can participate in reactions such as transesterification or amidation. The tertiary amine is a nucleophilic and basic center.

-

Intermediate for MIDA Ligands: The primary application is as a synthetic precursor. The parent MIDA structure is renowned for its ability to form stable, air-tolerant "MIDA boronate esters" from highly unstable boronic acids.[1][6] These protected boronates allow for iterative, controlled Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[7][8] this compound provides a more organo-soluble platform than the parent diacid for synthesizing functionalized MIDA derivatives before hydrolysis to the active ligand.

-

Chelating Agent and Metal Complex Formation: Like other iminodiacetate derivatives, this compound can act as a tridentate ligand for various metal ions. The ester form can be used in non-aqueous coordination chemistry or for the preparation of metal-containing polymers and materials.

-

Scaffold in Medicinal Chemistry: The core structure can be incorporated into larger molecules as a flexible linker or as a scaffold that can be modified at the ester positions to modulate properties like solubility and cell permeability.

Safety and Handling

-

General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[7] Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, nitrile gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

- 1. Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate | C10H18O6 | CID 13237171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5412-66-8 | Diethyl 2,2'-(methylazanediyl)diacetate - AiFChem [aifchem.com]

- 3. This compound [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Diethyl N-methyliminodiacetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the critical role of versatile chemical intermediates in the innovation pipeline of drug discovery and materials science. Diethyl N-methyliminodiacetate, a seemingly unassuming molecule, is one such compound that holds significant potential due to its unique structural features. This guide is designed to provide a comprehensive technical overview for researchers and professionals who seek to leverage its properties in their work. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its application, and the essential safety protocols required for its handling. This document is intended to be a self-validating system of information, grounded in authoritative references, to empower your research and development endeavors.

Core Identification and Chemical Properties

This compound, systematically named diethyl 2,2'-(methylazanediyl)diacetate, is a tertiary amine derivative of iminodiacetic acid. Its fundamental role in organic synthesis stems from its capacity to act as a versatile building block, particularly in the construction of more complex molecules such as modified amino acids and peptidomimetics.[1]

| Property | Value | Source |

| CAS Number | 5412-66-8 | [1][2] |

| Molecular Formula | C9H17NO4 | [1] |

| Molecular Weight | 203.24 g/mol | [2] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Soluble in organic solvents | [1] |

| XLogP3 | 0.8 | [1] |

| Topological Polar Surface Area | 55.8 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 8 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary logical pathways: the esterification of N-methyliminodiacetic acid or the N-methylation of diethyl iminodiacetate. The choice of pathway often depends on the availability of starting materials and desired scale of the reaction.

Pathway 1: Esterification of N-Methyliminodiacetic Acid

This pathway involves the reaction of N-methyliminodiacetic acid (MIDA) with ethanol in the presence of an acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.

Experimental Protocol: Fischer Esterification of N-Methyliminodiacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-methyliminodiacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: N-Methylation of Diethyl Iminodiacetate

This alternative pathway involves the methylation of the secondary amine in diethyl iminodiacetate. This is a classic nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile.

Experimental Protocol: N-Methylation of Diethyl Iminodiacetate

-

Reaction Setup: Dissolve diethyl iminodiacetate in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to deprotonate the secondary amine, enhancing its nucleophilicity.

-

Methylating Agent Addition: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

-

Reaction: Stir the reaction mixture for several hours until completion, as monitored by TLC.

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

Applications in Research and Drug Development

The presence of two ester functionalities and a tertiary amine makes this compound a valuable intermediate in the synthesis of complex molecules.

Building Block for Modified Amino Acids and Peptidomimetics

In drug discovery, modifying the structure of amino acids and peptides is a common strategy to enhance their therapeutic properties, such as stability, bioavailability, and target affinity.[1] this compound serves as a scaffold to introduce an N-methylated glycine derivative into a larger molecule. The N-methylation can improve metabolic stability by preventing enzymatic degradation.[1]

Exemplary Application: Synthesis of a Peptidomimetic

A common application is in the synthesis of peptide analogues where the amide bond is replaced or modified. The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with other amino acids or amines using standard peptide coupling reagents.

-

Hydrolysis: this compound is treated with a base (e.g., lithium hydroxide) in a mixture of water and an organic solvent (e.g., THF or methanol) to hydrolyze the ethyl esters to carboxylic acids, yielding N-methyliminodiacetic acid.

-

Peptide Coupling: The resulting N-methyliminodiacetic acid is then coupled to the N-terminus of a peptide chain or another amine-containing molecule using coupling agents like HATU or HBTU in the presence of a base such as DIEA. This introduces the N-methylated glycine moiety.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized this compound.

-

Proton NMR (¹H NMR): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and the N-methyl group (a singlet). The methylene protons adjacent to the nitrogen and the carbonyl group will also exhibit a distinct signal.[1]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ).[1]

Safety and Handling

-

General Hazards: Based on related compounds, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the ability to introduce a metabolically stable N-methylated glycine moiety make it an attractive intermediate for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in research and development.

References

Spectroscopic Characterization of Diethyl N-methyliminodiacetate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl N-methyliminodiacetate. As direct experimental spectra for this specific molecule are not readily consolidated in public databases, this document outlines the predicted spectroscopic data based on its chemical structure and the known spectral characteristics of its precursor, Diethyl iminodiacetate. We present a reliable synthetic route for its preparation and offer detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to synthesize, identify, and characterize this and similar tertiary amine diester compounds.

Introduction: The Need for Precise Characterization

This compound, a tertiary amine diester, is a valuable building block in organic synthesis, potentially finding applications in the development of chelating agents, pharmaceutical intermediates, and functional materials. Its structure, featuring a central nitrogen atom connected to two ethyl acetate moieties and a methyl group, imparts specific chemical properties that are of interest to researchers.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, allowing for unambiguous identification and confirmation of purity. This guide will walk you through the expected spectroscopic data for this compound and the rationale behind the interpretation of these spectra.

Synthesis of this compound

A common and efficient route to this compound is the N-methylation of its secondary amine precursor, Diethyl iminodiacetate. The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] This reaction is particularly advantageous as it typically proceeds to completion, yielding the tertiary amine without the formation of quaternary ammonium salts.[1]

Proposed Synthetic Protocol: Eschweiler-Clarke Methylation

The following protocol details the synthesis of this compound from Diethyl iminodiacetate.

Materials:

-

Diethyl iminodiacetate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add Diethyl iminodiacetate (1 equivalent).

-

Add formic acid (2.5 equivalents) and formaldehyde (2.5 equivalents).

-

Heat the reaction mixture to 80-100°C under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthetic and Analytical Workflow

The overall process from starting material to the final, characterized product is illustrated in the workflow diagram below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol for NMR Spectroscopy

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample of purified this compound

-

Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters (e.g., 16 scans, 1-2 second relaxation delay).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal at 0 ppm.

Predicted ¹H NMR Spectrum

The N-methylation of Diethyl iminodiacetate will result in a distinct change in the ¹H NMR spectrum. The N-H proton signal of the starting material will disappear, and a new singlet corresponding to the N-methyl group will appear.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.4 - 2.6 | Singlet | 3H | N-CH₃ | The methyl group on the electron-withdrawing nitrogen atom is deshielded. |

| ~ 3.5 - 3.7 | Singlet | 4H | N-(CH₂ -COO)₂ | The methylene protons adjacent to the nitrogen are deshielded. |

| ~ 4.1 - 4.3 | Quartet | 4H | O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~ 1.2 - 1.4 | Triplet | 6H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also show characteristic signals for each unique carbon environment in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 172 | C =O | Carbonyl carbon of the ester group. |

| ~ 60 - 62 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~ 55 - 58 | N-(C H₂-COO)₂ | Methylene carbon adjacent to the nitrogen. |

| ~ 42 - 45 | N-C H₃ | Methyl carbon attached to the nitrogen. |

| ~ 14 - 15 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The key change from Diethyl iminodiacetate to its N-methylated product will be the disappearance of the N-H stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample of purified this compound (liquid).

-

Solvent for cleaning (e.g., isopropanol).

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of the liquid sample onto the ATR crystal.

-

Acquire Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong ester carbonyl stretch and various C-H and C-N stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2980 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~ 1740 | Strong | C=O stretch | Characteristic strong absorption for the ester carbonyl group. |

| 1250 - 1020 | Medium-Strong | C-N stretch & C-O stretch | Overlapping region for C-N stretching of the tertiary amine and C-O stretching of the ester.[3] |

A key diagnostic feature is the absence of a weak to medium N-H stretching band around 3350 cm⁻¹, which would be present in the spectrum of the precursor, Diethyl iminodiacetate.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol for Mass Spectrometry

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Solvent for sample preparation (e.g., methanol or acetonitrile for ESI).

-

Sample of purified this compound.

Procedure (for ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard.

-

Sample Infusion: Infuse the sample solution into the ion source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol .

| m/z | Assignment | Rationale |

| 204.12 | [M+H]⁺ | The protonated molecular ion, which should be the base peak in ESI-MS. |

| 203 | [M]⁺ | The molecular ion peak in EI-MS. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[4] |

| Various | Fragment Ions | In EI-MS, characteristic fragmentation patterns such as alpha-cleavage are expected, where the C-C bond nearest to the nitrogen atom is broken.[4][6] |

Conclusion

The spectroscopic characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust framework for its synthesis and the prediction and interpretation of its key spectroscopic features. The transition from the secondary amine precursor to the tertiary amine product is clearly marked by the appearance of an N-methyl signal in the NMR spectra and the disappearance of the N-H stretch in the IR spectrum. The mass spectrum will confirm the molecular weight of the final product. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can effectively synthesize and validate the structure of this versatile chemical compound.

References

Solubility of Diethyl N-methyliminodiacetate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl N-methyliminodiacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a tertiary amine diester of significant interest in chemical synthesis and pharmaceutical development. Lacking extensive published quantitative solubility data, this document establishes a robust predictive framework based on the compound's fundamental physicochemical properties and established principles of solute-solvent interactions. We delve into the molecular structure, including its polar surface area, hydrogen bonding capabilities, and lipophilicity, to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the empirical determination of its solubility, designed to yield reliable and reproducible data. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical tools necessary to effectively utilize this compound in various solvent systems.

Introduction and Strategic Importance

This compound, with the CAS Number 5412-66-8[1], is an organic compound featuring a central tertiary amine functional group flanked by two ethyl ester moieties. Its structure presents a unique combination of a hydrogen bond acceptor (the tertiary nitrogen and carbonyl oxygens) and non-polar hydrocarbon regions (the ethyl groups). This structural duality makes understanding its solubility profile a critical prerequisite for a wide range of applications, including:

-

Reaction Media Selection: Optimizing reaction kinetics and yield by ensuring reactants are in the same phase.

-

Purification Processes: Developing effective crystallization or chromatographic separation methods.

-

Formulation Development: Designing stable and bioavailable formulations in the pharmaceutical industry.

-

Material Science: Using it as a precursor or building block where controlled deposition from solution is required.

This guide provides an in-depth examination of the factors governing the solubility of this compound and offers a practical framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The structure of this compound dictates its interactions with solvent molecules.

Molecular Structure: C₉H₁₇NO₄

Key features influencing solubility:

-

Tertiary Amine (N-methyl): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Unlike primary or secondary amines, it lacks a hydrogen atom directly bonded to the nitrogen, so it cannot act as a hydrogen bond donor.[2][3] This significantly influences its interaction with protic vs. aprotic solvents.

-

Diethyl Ester Groups (-COOCH₂CH₃): The two ester groups contribute significant polarity through their carbonyl (C=O) and ether (C-O-C) linkages. The carbonyl oxygens also act as hydrogen bond acceptors.[4]

-

Alkyl Chains (Methyl and Ethyl): These hydrocarbon portions of the molecule are nonpolar and contribute to its lipophilicity, enhancing solubility in less polar solvents.

While specific experimental data for this compound is scarce, we can reference the properties of its parent diacid, N-methyliminodiacetic acid, and the related secondary amine, Diethyl iminodiacetate, to inform our understanding. For instance, N-methyliminodiacetic acid is soluble in water, while being only slightly soluble in dimethyl sulfoxide (DMSO)[5][6], highlighting the role of the ionizable carboxylic acid groups. The esterification to this compound drastically reduces its polarity and eliminates the strong acidic protons, fundamentally altering its solubility profile towards organic solvents.

Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible or soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to be soluble in these solvents. The solvent's hydrogen atoms can form hydrogen bonds with the lone pairs on the nitrogen and carbonyl oxygen atoms of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. Solubility is anticipated to be high in these solvents due to favorable dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds if any were available (which in this case, they are not from the solute). The polarity of the ester groups will drive this interaction.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weaker van der Waals or dispersion forces for interaction. The nonpolar ethyl and methyl groups of this compound will promote its solubility in these solvents. However, the polar core of the molecule (the amine and ester functionalities) may limit its miscibility, especially in highly nonpolar solvents like hexane. The presence of multiple polar groups suggests that solubility will be lower in these solvents compared to polar options.

Predicted Solubility Summary

The following table synthesizes these principles to provide a qualitative prediction of solubility for this compound in various common organic solvents.

| Solvent Class | Solvent Example | Relative Polarity[8] | Predicted Solubility | Rationale |

| Polar Protic | Methanol | 0.762 | High / Miscible | Strong hydrogen bond accepting capability of the solute with the solvent's donor protons. |

| Ethanol | 0.654 | High / Miscible | Similar to methanol; favorable interactions with the polar functional groups. | |

| Polar Aprotic | DMSO | 0.444 | High / Miscible | Strong dipole-dipole interactions. |

| Acetonitrile | 0.460 | High / Miscible | Favorable dipole-dipole interactions. | |

| Acetone | 0.355 | High / Miscible | Good dipole-dipole interactions with the ester groups.[7] | |

| Ethyl Acetate | 0.228 | High / Miscible | Structurally similar ester functionality promotes miscibility. | |

| Dichloromethane (DCM) | 0.309 | High / Miscible | A moderately polar solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Toluene | 0.099 | Moderate / Soluble | Aromatic ring can interact with the alkyl parts of the molecule; sufficient polarity to accommodate the ester groups. |

| Diethyl Ether | 0.117 | Moderate / Soluble | The ether can interact with the ester groups, but overall low polarity may limit high concentration solubility. | |

| Hexane | 0.009 | Low / Sparingly Soluble | The significant polarity of the diester and amine core is mismatched with the nonpolar nature of hexane.[3][9] | |

| Aqueous | Water | 1.000 | Very Low / Insoluble | The lack of hydrogen bond donating groups and the presence of significant nonpolar alkyl chains reduce solubility in water.[3][4] |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a solid or liquid compound in a solvent.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Reagents:

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass test tubes (20 mL)

-

Magnetic stir bars

-

Thermostatically controlled water bath or shaker incubator

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Step-by-Step Methodology:

-

Preparation:

-

Set the thermostatic shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.

-

Add an excess amount of this compound to several vials. The key is to ensure that undissolved solute remains at the end of the experiment, confirming saturation.

-

Precisely add a known volume or mass of the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker and begin agitation. The agitation ensures a uniform solution and accelerates the time to reach equilibrium.

-

Causality Insight: Continuous agitation is crucial to maximize the surface area of the solute in contact with the solvent, preventing concentration gradients and ensuring the system reaches true thermodynamic equilibrium.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). A preliminary kinetic study can be performed by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess, undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial. Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles, ensuring that the measured mass corresponds only to the dissolved solute.

-

-

Analysis (Gravimetric Method):

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a moderate temperature until a constant mass of the dried solute is achieved.

-

Record the final mass of the vial containing the dried this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial tare mass of the vial from the final mass.

-

Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Visualizing Solute-Solvent Interactions

The underlying forces driving solubility can be visualized to better understand the predictive framework.

Caption: Key Molecular Interactions Governing Solubility.

Conclusion and Recommendations

This compound is predicted to be highly soluble in a range of polar organic solvents, including alcohols, ketones, and other polar aprotic systems, owing to its multiple hydrogen bond accepting sites and significant polarity. Its solubility is expected to decrease in nonpolar solvents like alkanes but remain moderate in aromatic hydrocarbons such as toluene. For applications requiring precise concentration control, the isothermal equilibrium method detailed in this guide is strongly recommended for generating accurate, quantitative solubility data. This foundational data is indispensable for the rational design of synthetic routes, purification protocols, and formulation strategies, ultimately enabling more efficient and successful research and development outcomes.

References

- 1. 5412-66-8 | Diethyl 2,2'-(methylazanediyl)diacetate - AiFChem [aifchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. N-Methyliminodiacetic acid, 99% | Fisher Scientific [fishersci.ca]

- 6. N-Methyliminodiacetic acid | 4408-64-4 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Hydrolysis of Diethyl N-methyliminodiacetate to N-methyliminodiacetic Acid

This guide provides a comprehensive technical overview for the hydrolysis of diethyl N-methyliminodiacetate to N-methyliminodiacetic acid (MIDA). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the reaction mechanism, a reliable experimental protocol, and methods for product characterization. This document emphasizes the scientific rationale behind the procedural steps to ensure reproducibility and high-purity outcomes.

Introduction and Strategic Importance

N-methyliminodiacetic acid (MIDA) is a crucial building block in modern organic synthesis. Its primary application lies in the formation of MIDA boronates, which are exceptionally stable, crystalline solids that serve as versatile reagents in Suzuki-Miyaura cross-coupling reactions. The ability to protect boronic acids as their MIDA esters allows for the sequential and controlled formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis in pharmaceutical and materials science research.

The hydrolysis of this compound is a fundamental transformation to access the parent MIDA ligand. While the synthesis of MIDA can also be achieved through the N-methylation of iminodiacetic acid, the hydrolysis of the diethyl ester is a common route, particularly when the ester is a commercially available or synthetically accessible precursor. A thorough understanding of this saponification reaction is therefore essential for laboratories that frequently utilize MIDA-based synthetic strategies.

Reaction Mechanism and Scientific Rationale

The hydrolysis of this compound is a classic example of a base-catalyzed ester hydrolysis, commonly known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the diethyl ester. This results in the formation of a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

-

Second Hydrolysis: The process is repeated for the second ester group, ultimately forming the disodium salt of N-methyliminodiacetic acid.

-

Protonation: In a subsequent workup step, the addition of a strong acid protonates the dicarboxylate to yield the final, neutral N-methyliminodiacetic acid.

The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical to ensure a sufficient rate of reaction. The use of a co-solvent system, typically an alcohol like methanol or ethanol with water, is employed to ensure the miscibility of both the organic ester and the aqueous base, facilitating a homogeneous reaction environment.

Diagram: Reaction Pathway of this compound Hydrolysis

Caption: Base-catalyzed hydrolysis of this compound.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the product is fundamental for a successful experimental design, particularly for the workup and purification steps.

| Property | This compound | N-methyliminodiacetic acid (MIDA) |

| CAS Number | 6290-05-7 (for diethyl iminodiacetate) | 4408-64-4 |

| Molecular Formula | C₉H₁₇NO₄ | C₅H₉NO₄ |

| Molecular Weight | 203.24 g/mol | 147.13 g/mol |

| Appearance | Colorless to pale yellow liquid | White to cream-colored crystalline powder[1] |

| Boiling Point | ~208 °C | Decomposes at ~220 °C[1][2] |

| Melting Point | Not applicable | ~220 °C (with decomposition)[1][2] |

| Solubility | Soluble in polar organic solvents | Soluble in water; slightly soluble in DMSO[2] |

Detailed Experimental Protocol

This protocol is designed for the hydrolysis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Equipment

-

This compound

-

Sodium hydroxide (NaOH) pellets or a standardized solution

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or a calibrated pH meter

-

Rotary evaporator

-

Büchner funnel and filter paper

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol. A typical concentration would be in the range of 0.5 to 1.0 M.

-

Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide. A stoichiometric excess of NaOH (typically 2.2 to 2.5 equivalents relative to the diethyl ester) is recommended to ensure complete hydrolysis. Dissolve the NaOH pellets in deionized water. Caution: The dissolution of NaOH is highly exothermic.

-

Initiation of Hydrolysis: Slowly add the aqueous NaOH solution to the stirred methanolic solution of the ester at room temperature.

-

Reaction at Elevated Temperature: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or an oil bath.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, which contains the disodium salt of N-methyliminodiacetic acid, slowly add concentrated hydrochloric acid while stirring in an ice bath. The pH of the solution should be adjusted to approximately 2. This will protonate the carboxylate groups and precipitate the N-methyliminodiacetic acid. Caution: The addition of strong acid to the basic solution is exothermic and may cause splashing.

-

Isolation of the Product: The precipitated white solid is collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Further wash with a small amount of a cold organic solvent like ethanol or acetone to aid in drying. Dry the product under vacuum to a constant weight.

Diagram: Experimental Workflow for MIDA Synthesis

Caption: Workflow for the hydrolysis and isolation of MIDA.

Product Characterization